molecular formula C18H16N2O3S B1387388 4-[3-[(4-Methylphenyl)thio]-6-oxo-3,6-dihydropyridazin-1(2H)-yl]benzoic acid CAS No. 1172928-51-6

4-[3-[(4-Methylphenyl)thio]-6-oxo-3,6-dihydropyridazin-1(2H)-yl]benzoic acid

Cat. No.: B1387388
CAS No.: 1172928-51-6
M. Wt: 340.4 g/mol
InChI Key: CTJJNFWNBALLNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[3-[(4-Methylphenyl)thio]-6-oxo-3,6-dihydropyridazin-1(2H)-yl]benzoic acid (CAS: 1172928-51-6) is a pyridazine derivative featuring a thioether linkage to a 4-methylphenyl group and a benzoic acid moiety. Its molecular formula is C₁₈H₁₆N₂O₃S, with a molecular weight of 340.40 g/mol .

Properties

IUPAC Name

4-[6-(4-methylphenyl)sulfanyl-3-oxo-1,6-dihydropyridazin-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-12-2-8-15(9-3-12)24-16-10-11-17(21)20(19-16)14-6-4-13(5-7-14)18(22)23/h2-11,16,19H,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJJNFWNBALLNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2C=CC(=O)N(N2)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-[3-[(4-Methylphenyl)thio]-6-oxo-3,6-dihydropyridazin-1(2H)-yl]benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system. By inhibiting acetylcholinesterase, this compound can modulate neurotransmission and potentially alleviate symptoms of neurodegenerative diseases.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in oxidative stress response, thereby protecting cells from oxidative damage. Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization.

Biological Activity

4-[3-[(4-Methylphenyl)thio]-6-oxo-3,6-dihydropyridazin-1(2H)-yl]benzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The compound can be characterized by its unique structure, which includes a dihydropyridazine moiety and a benzoic acid group. The presence of the thioether group (4-methylphenylthio) is significant for its biological activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.

Case Study:
In vitro studies have shown that derivatives of this compound can significantly reduce the viability of various cancer cell lines, including breast and lung cancer cells. For instance, a derivative demonstrated an IC50 value lower than that of standard chemotherapeutics like doxorubicin, indicating superior efficacy in certain cases .

CompoundCell Line TestedIC50 (µM)Reference
4-Methylphenyl derivativeMCF-7 (breast cancer)5.2
4-Methylphenyl derivativeA549 (lung cancer)4.8

Antimicrobial Activity

Some studies have suggested that this compound exhibits antimicrobial properties against various pathogens. The thioether functional group may enhance its interaction with microbial membranes.

Research Findings:
A study evaluating the antimicrobial activity of thiazole derivatives indicated that compounds with similar structures to our target compound displayed significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and interference with bacterial metabolic pathways .

The biological activity of this compound is believed to involve several mechanisms:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs), resulting in cell cycle disruption.
  • Antimicrobial Mechanisms : Disruption of bacterial cell wall synthesis or function.

Comparison with Similar Compounds

4-[6-(3-Methoxyphenoxy)pyridazin-3-yl]benzoic Acid

  • Molecular Formula : C₁₈H₁₄N₂O₄
  • Molecular Weight : 322.30 g/mol
  • Key Features: Replaces the thioether group with a 3-methoxyphenoxy substituent. The ether linkage reduces molecular weight compared to the thioether in the target compound.

6-((5-(Benzylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)methoxy)-2-phenylpyridazin-3(2H)-one

  • Key Features :
    • Contains a benzylthio group and a triazole ring, increasing structural complexity.
    • The triazole moiety may enhance metabolic stability but could reduce synthetic accessibility compared to the simpler thioether in the target compound .

Z1: 3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methyl-1,4-dihydropyridin-2-yl)benzoic Acid

  • Key Features: Incorporates a difluorodioxol group and cyclopropane carboxamide. Reported as an antitubercular agent targeting QcrB inhibitors .

4-(2-{3,5-Dichloro-6-[(6-ethyl-2,3-dihydro-1H-indol-1-yl)methyl]-2-oxopyridin-1(2H)-yl}ethyl)benzoic Acid

  • Molecular Formula : C₂₅H₂₄Cl₂N₂O₃
  • Molecular Weight : 471.38 g/mol
  • Key Features: Contains a dichloropyridinone ring and indole moiety. Chlorine atoms enhance electrophilicity, which may influence covalent binding to biological targets .

Structural and Functional Analysis

Substituent Effects

  • Thioether vs. In contrast, the methoxyphenoxy group in the analog (Section 2.1) offers improved solubility but reduced steric bulk .
  • Benzoic Acid Moiety : Common to all compared compounds, this group enhances water solubility and facilitates salt formation, critical for bioavailability.

Pharmacological Potential

  • The dihydropyridazinone core is associated with enzyme inhibition (e.g., phosphodiesterases) and antitumor activity in related compounds .
  • The target compound’s thioether group may confer unique selectivity compared to analogs with ether or halogenated substituents.

Data Table: Comparative Overview

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
Target Compound C₁₈H₁₆N₂O₃S 340.40 4-Methylphenylthio, benzoic acid Enzyme inhibition, drug lead
4-[6-(3-Methoxyphenoxy)pyridazin-3-yl]benzoic acid C₁₈H₁₄N₂O₄ 322.30 3-Methoxyphenoxy, benzoic acid Solubility-driven therapeutics
Z1 (Antitubercular) Complex N/A Difluorodioxol, cyclopropane QcrB inhibition for tuberculosis
Compound C₂₅H₂₄Cl₂N₂O₃ 471.38 Dichloropyridinone, indole Cytotoxic or kinase inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[3-[(4-Methylphenyl)thio]-6-oxo-3,6-dihydropyridazin-1(2H)-yl]benzoic acid
Reactant of Route 2
4-[3-[(4-Methylphenyl)thio]-6-oxo-3,6-dihydropyridazin-1(2H)-yl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.